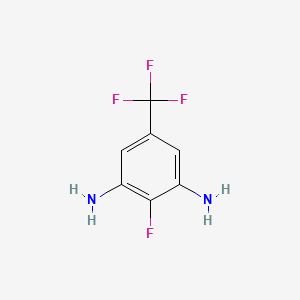
3,5-Diamino-4-fluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H6F4N2 It is characterized by the presence of two amino groups and one fluorine atom attached to a benzene ring, which is further substituted with three trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-diamino-4-fluorobenzotrifluoride involves the reduction of 4-chloro-3,5-dinitrobenzotrifluoride using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in a suitable solvent such as isopropyl alcohol or ethyl acetate, and a base like sodium carbonate or sodium acetate may be added to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent and catalyst, as well as reaction temperature and pressure, are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino groups can react with other aromatic compounds in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzotrifluorides and their derivatives, which can have different functional groups attached to the benzene ring.
Scientific Research Applications
3,5-Diamino-4-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,5-diamino-4-fluorobenzotrifluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-4-nitropyrazole: This compound has similar functional groups but differs in the presence of a nitro group instead of a fluorine atom.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with different substitution patterns on the aromatic ring.
Uniqueness
3,5-Diamino-4-fluorobenzotrifluoride is unique due to the combination of amino and fluorine groups on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6F4N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2 |
InChI Key |
QGEZSRKHAGJEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



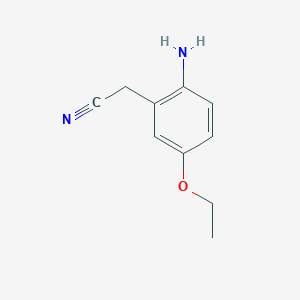
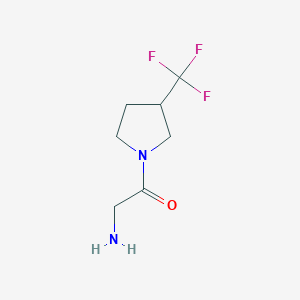
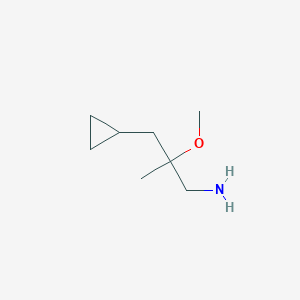
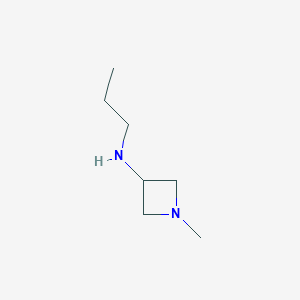
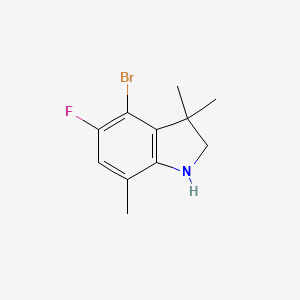
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
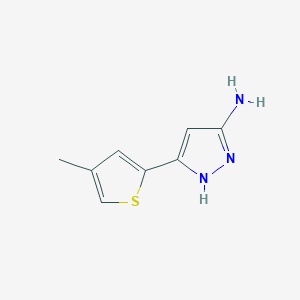
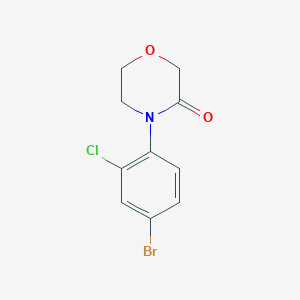
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
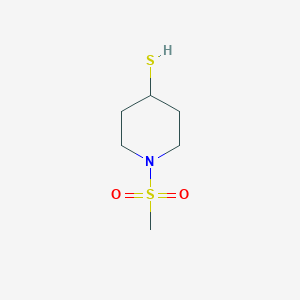
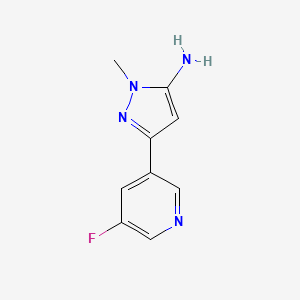

![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)
